molecular formula C22H27NO5S B4265634 diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate

diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate

Cat. No. B4265634
M. Wt: 417.5 g/mol
InChI Key: FBKFYXZMXTXECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor, which means that it inhibits the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease and cancer.

Mechanism of Action

Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate works by inhibiting the activity of the gamma-secretase enzyme, which is involved in the processing of APP and Notch receptors. Inhibition of gamma-secretase leads to a decrease in the production of amyloid beta peptides and the activation of the Notch signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate vary depending on the specific disease or condition being studied. In Alzheimer's disease, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to reduce the levels of amyloid beta peptides in the brain, which may help to slow the progression of the disease. In cancer, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the growth and proliferation of cancer cells by interfering with the Notch signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in lab experiments is its specificity for the gamma-secretase enzyme and the Notch signaling pathway. This allows researchers to target these specific pathways without affecting other cellular processes. However, one of the limitations of using diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate is its potential for off-target effects, which may lead to unintended consequences.

Future Directions

There are several potential future directions for research involving diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate. One area of interest is the development of more potent and selective gamma-secretase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the use of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in combination with other therapeutic agents for the treatment of cancer. Additionally, there is potential for the use of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate in the treatment of other diseases and conditions that involve the gamma-secretase enzyme or the Notch signaling pathway.

Scientific Research Applications

Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been extensively studied in the field of scientific research, particularly in the areas of Alzheimer's disease and cancer. In Alzheimer's disease, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of the disease. In cancer, diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer.

properties

IUPAC Name

dipropan-2-yl 5-[(5-propylthiophene-3-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-6-7-19-11-17(12-29-19)20(24)23-18-9-15(21(25)27-13(2)3)8-16(10-18)22(26)28-14(4)5/h8-14H,6-7H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFYXZMXTXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 5-{[(5-propylthiophen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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